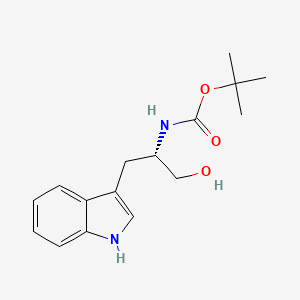

Boc-tryptophanol

CAS No.: 82689-19-8

Cat. No.: VC2022371

Molecular Formula: C16H22N2O3

Molecular Weight: 290.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82689-19-8 |

|---|---|

| Molecular Formula | C16H22N2O3 |

| Molecular Weight | 290.36 g/mol |

| IUPAC Name | tert-butyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate |

| Standard InChI | InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m0/s1 |

| Standard InChI Key | JEFQUFUAEKORKL-LBPRGKRZSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CO |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO |

Introduction

Chemical Identity and Structure

Boc-tryptophanol is characterized by its Boc (tert-butoxycarbonyl) protection group on the amino nitrogen and a hydroxyl group at the β-carbon of the tryptophan side chain. Its molecular formula is C₁₆H₂₂N₂O₃, with a molecular weight of 290.36 g/mol . The compound’s structure includes a chiral center at the α-carbon, maintaining the L-configuration of the parent amino acid. Key identifiers include:

Physical and Chemical Properties

Key Properties

The following table summarizes Boc-tryptophanol’s physical and chemical characteristics:

Synthesis and Applications

Applications in Peptide and Organic Synthesis

Boc-tryptophanol is utilized as a building block in:

-

Peptide Synthesis: Incorporated into peptides requiring a hydroxyl-bearing tryptophan residue, such as glycopeptides or cyclic peptides .

-

Solid-Phase Synthesis (SPPS): Compatible with Boc chemistry strategies, enabling sequential coupling with other amino acids .

-

Bioconjugation: The hydroxyl group may be modified post-synthesis for attachment to carbohydrates, lipids, or other biomolecules.

Research and Development

Limited Published Studies

-

Antimicrobial Peptides: Boc-protected amino alcohols are used to modulate membrane interactions, though direct studies on Boc-tryptophanol are lacking .

-

Boron Neutron Capture Therapy (BNCT): While boronated tryptophan derivatives show tumor-selective accumulation , Boc-tryptophanol’s potential in this context remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume